molecular formula C14H10N2O2S B2873432 4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid CAS No. 477851-25-5

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid

Cat. No.: B2873432
CAS No.: 477851-25-5
M. Wt: 270.31
InChI Key: BCJZLYFPFQNUMT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid is an organic compound with the molecular formula C14H10N2O2S. It is characterized by the presence of a cyano group, a thienyl group, and a benzenecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-cyano-3-thiopheneacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, thienyl group, and carboxylic acid moiety may play roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[[(E)-2-cyano-2-thiophen-3-ylethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-7-12(11-5-6-19-9-11)8-16-13-3-1-10(2-4-13)14(17)18/h1-6,8-9,16H,(H,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJZLYFPFQNUMT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC=C(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N/C=C(/C#N)\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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